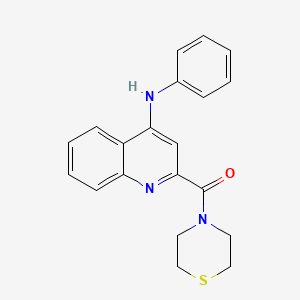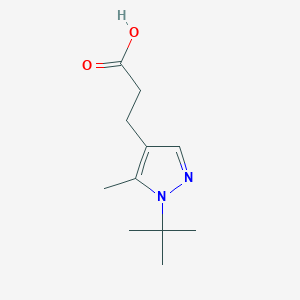![molecular formula C18H13Cl2NO2 B2721918 2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone CAS No. 329778-21-4](/img/structure/B2721918.png)
2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone is a synthetic organic compound with the molecular formula C18H13Cl2NO2 It is characterized by the presence of a naphthoquinone core substituted with a chloro group and an amino group linked to a chlorophenethyl moiety
Mechanism of Action
Biochemical Analysis
Biochemical Properties
The biochemical activity of 2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone is related to its redox and acid–base properties, both of which can be modulated synthetically
Molecular Mechanism
The molecular mechanism of action of this compound could be due to its properties as oxidizing or dehydrogenation agents, in a similar way to hydrogen peroxide and superoxide radicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloronaphthoquinone and 4-chlorophenethylamine.
Reaction: The 2-chloronaphthoquinone is reacted with 4-chlorophenethylamine under controlled conditions to form the desired product. This reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives with varying degrees of oxidation.
Reduction: Hydroquinone derivatives.
Substitution: Functionalized naphthoquinone derivatives with different substituents replacing the chloro group.
Scientific Research Applications
2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-[(4-methylphenethyl)amino]naphthoquinone
- 2-Chloro-3-[(4-ethylphenethyl)amino]naphthoquinone
- 2-Chloro-3-[(4-fluorophenethyl)amino]naphthoquinone
Uniqueness
2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone is unique due to the presence of both chloro and amino groups, which confer distinct chemical and biological properties. Its specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-chloro-3-[2-(4-chlorophenyl)ethylamino]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c19-12-7-5-11(6-8-12)9-10-21-16-15(20)17(22)13-3-1-2-4-14(13)18(16)23/h1-8,21H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBKLJQJZOUJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-N-[(4-chloro-3-methylphenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2721847.png)

![1-(3-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2721850.png)
![5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(2-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2721852.png)

![6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2721854.png)

![2-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2721857.png)

